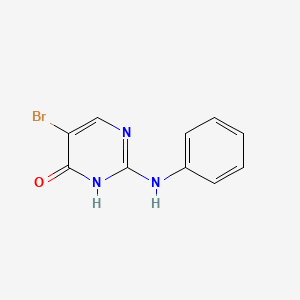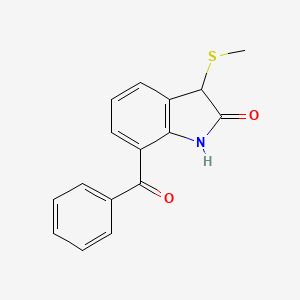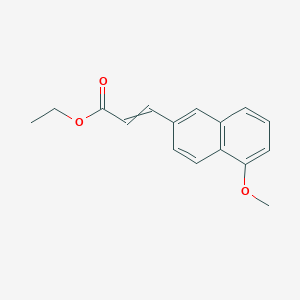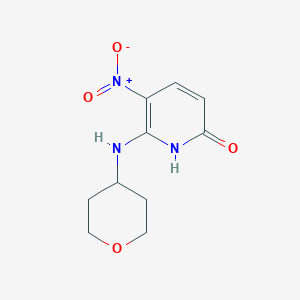
5-nitro-6-(oxan-4-ylamino)-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-6-(oxan-4-ylamino)-1H-pyridin-2-one is an organic compound that features a pyridine ring substituted with a nitro group, a hydroxyl group, and a tetrahydro-2H-pyran-4-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-6-(oxan-4-ylamino)-1H-pyridin-2-one can be achieved through a multi-step process:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Hydroxylation: The nitrated pyridine is then subjected to hydroxylation to introduce the hydroxyl group at the 2-position. This can be achieved using hydrogen peroxide in the presence of a suitable catalyst.
Amination: The final step involves the introduction of the tetrahydro-2H-pyran-4-ylamino group. This can be done by reacting the hydroxylated nitropyridine with tetrahydro-2H-pyran-4-amine under suitable conditions, such as in the presence of a base like sodium hydride.
Industrial Production Methods
For industrial-scale production, the above synthetic route can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. Catalysts and solvents can be recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-nitro-6-(oxan-4-ylamino)-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: 5-Nitro-6-(Tetrahydro-2H-pyran-4-ylamino)pyridin-2-one.
Reduction: 5-Amino-6-(Tetrahydro-2H-pyran-4-ylamino)pyridin-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-nitro-6-(oxan-4-ylamino)-1H-pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, especially those targeting bacterial infections due to its nitro group.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-nitro-6-(oxan-4-ylamino)-1H-pyridin-2-one depends on its application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that can interact with bacterial DNA, leading to antibacterial effects. The tetrahydro-2H-pyran-4-ylamino group can enhance the compound’s binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-hydroxypyridine: Lacks the tetrahydro-2H-pyran-4-ylamino group.
6-Amino-5-nitropyridin-2-ol: Has an amino group instead of the tetrahydro-2H-pyran-4-ylamino group.
Uniqueness
5-nitro-6-(oxan-4-ylamino)-1H-pyridin-2-one is unique due to the presence of the tetrahydro-2H-pyran-4-ylamino group, which can enhance its solubility and binding properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13N3O4 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
5-nitro-6-(oxan-4-ylamino)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H13N3O4/c14-9-2-1-8(13(15)16)10(12-9)11-7-3-5-17-6-4-7/h1-2,7H,3-6H2,(H2,11,12,14) |
InChI Key |
MNVBEMDYYAXGNO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=C(C=CC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



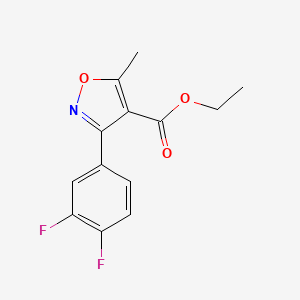
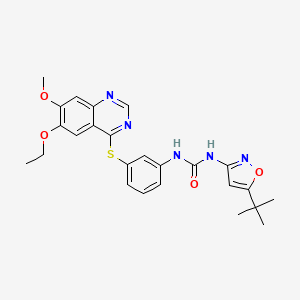

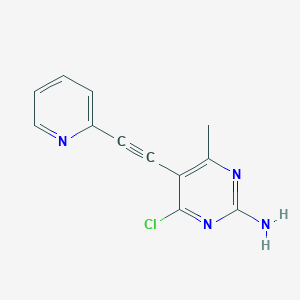
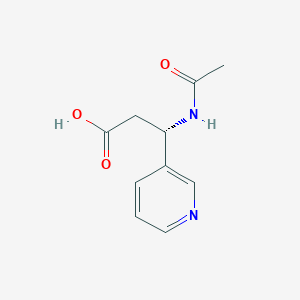
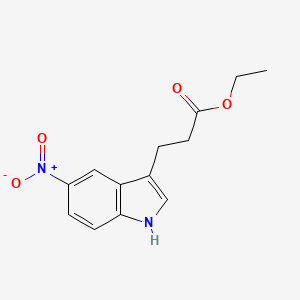
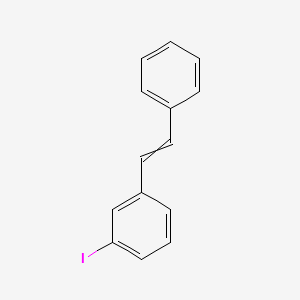
![4-methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8512073.png)
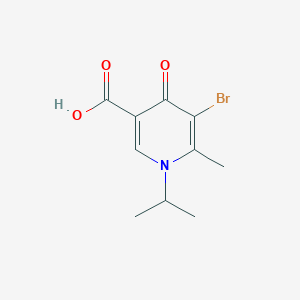
![7-Methylthioimidazo[5,1-b]thiazole](/img/structure/B8512099.png)
